Indole-3-carboxylic acid beta-d-glucopyranosyl ester
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Overview
Description
Indole-3-carboxylic acid beta-d-glucopyranosyl ester is a naturally occurring compound with the molecular formula C15H17NO7 and a molecular weight of 323.3 g/mol . This compound is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole-3-carboxylic acid beta-d-glucopyranosyl ester typically involves the reaction of indole-3-carboxylic acid with beta-d-glucopyranosyl donors under specific conditions. One common method involves the use of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine, which then undergoes cyclization by the action of a base and a catalytic amount of CuI . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh3)4 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of transition metals like palladium can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Indole-3-carboxylic acid beta-d-glucopyranosyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed: The major products formed from these reactions include various indole derivatives, such as indole-3-carboxylic acid, indole-3-aldehyde, and other substituted indoles .
Scientific Research Applications
Indole-3-carboxylic acid beta-d-glucopyranosyl ester has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of indole-3-carboxylic acid beta-d-glucopyranosyl ester involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
Comparison with Similar Compounds
6-Methoxyindole-3-carboxylic acid O-beta-D-glucopyranosyl ester: Similar structure with an additional methoxy group at C-6 of the indole moiety.
Indole-3-carboxylic acid esters: Various esters of indole-3-carboxylic acid with different substituents.
Uniqueness: Indole-3-carboxylic acid beta-d-glucopyranosyl ester is unique due to its specific glucopyranosyl ester linkage, which imparts distinct biological activities and potential therapeutic applications . Its ability to undergo diverse chemical reactions and its role in various biological processes make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17NO7 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H17NO7/c17-6-10-11(18)12(19)13(20)15(22-10)23-14(21)8-5-16-9-4-2-1-3-7(8)9/h1-5,10-13,15-20H,6H2/t10-,11-,12+,13-,15+/m1/s1 |
InChI Key |
OQZPHKHJQADXAS-VVSAWPALSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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